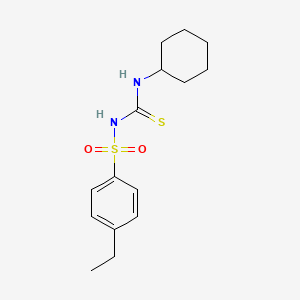
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is a compound belonging to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Aplicaciones Científicas De Investigación
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its ability to inhibit specific enzymes and bind to DNA makes it a valuable candidate for drug development.
Agriculture: Thiourea derivatives, including this compound, are used as plant growth regulators and fungicides.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide, also known as 1-CYCLOHEXYL-3-(4-ETHYLBENZENESULFONYL)THIOUREA, is a benzoylthiourea derivative . It has been reported to exhibit selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi , a protozoan parasite that causes Chagas disease .
Mode of Action
It is known that benzoylthiourea derivatives inhibit the proliferation of epimastigotes and amastigotes, as well as the viability of trypomastigotes . The compound’s interaction with its targets likely results in changes that inhibit the growth and survival of the parasite.
Biochemical Pathways
Given its antiprotozoal activity, it is likely that it interferes with essential metabolic pathways inTrypanosoma cruzi .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Trypanosoma cruzi . This leads to a decrease in the number of parasites, potentially alleviating the symptoms of Chagas disease.
Análisis Bioquímico
Biochemical Properties
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide has been found to exhibit selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with Trypanosoma cruzi. It inhibits the proliferation of epimastigotes and amastigotes, as well as the viability of trypomastigotes . This indicates that the compound influences cell function and potentially impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antiprotozoal activity suggests that it may bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression within Trypanosoma cruzi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide typically involves the reaction of an isothiocyanate derivative with a primary or secondary amine. One common method is the treatment of cyclohexyl isothiocyanate with 4-ethylbenzenesulfonamide under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyclohexylcarbamothioyl)benzamide
- N-(tert-butylcarbamothioyl)benzamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide
Uniqueness
N-(cyclohexylcarbamothioyl)-4-ethylbenzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl and 4-ethylbenzenesulfonamide groups. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a versatile chemical entity.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-ethylphenyl)sulfonylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c1-2-12-8-10-14(11-9-12)21(18,19)17-15(20)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQCQSJFMXUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
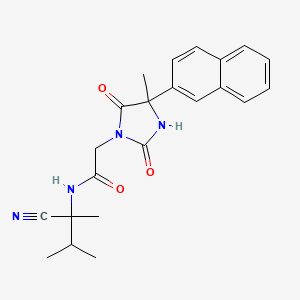
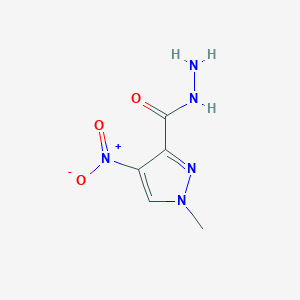
![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
![3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea](/img/structure/B2461653.png)
![(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2461655.png)
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![N-(2,6-difluorobenzyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2461658.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)
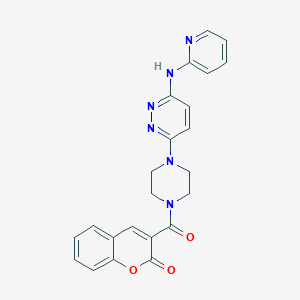
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
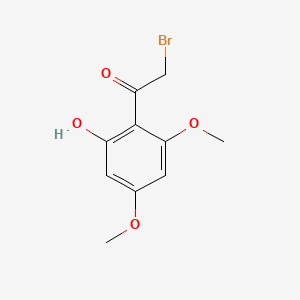
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)
![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2461668.png)
